

gossypetin sources Hibiscus sabdariffa calyx

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Compound Focus: Gossypetin

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Gossypetin: Source & Significance

Gossypetin (3,3',4',5,7,8-Hexahydroxyflavone) is a polyhydroxylated flavonoid primarily isolated from the calyces of **Hibiscus sabdariffa L.** (roselle) [1] [2] [3]. It is a key contributor to the plant's broad pharmacological profile.

The specific composition of *Hibiscus sabdariffa* extracts varies with cultivar, environment, and extraction methodology [4] [5]. Advanced techniques like **Pressurized Liquid Extraction (PLE)** and **Microwave-Assisted Extraction (MAE)** optimized with **Response Surface Methodology (RSM)** are employed to obtain enriched phenolic extracts high in **gossypetin** and other flavonoids [4].

Quantitative Biological Activities

The table below summarizes the demonstrated bioactivities of **gossypetin** across various study models.

Biological Activity	Experimental Model	Key Findings / Dosage	Proposed Mechanisms
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| **Anticancer (Oral Squamous Cell Carcinoma)** | *In vitro* (Ca9-22 cells) [1] | • Inhibited proliferation (IC₅₀ ~10 μM at 48h) • Induced apoptosis & G2/M cell cycle arrest | • ↑ Bax/Bcl-2 ratio • Regulates ERK & NF-κB signaling [1] | | **Antioxidant** | *In vitro* (DPPH & FRAP assays) [2] | • Radical Scavenging: **111.53 mM/g** (TEAC) • Reducing Power: **155.24 mM/g** (TEAC) | • Hydroxyl-rich structure enables potent free radical

neutralization [2] | | **NASH Prevention** | *In vivo* (Mouse NASH models) [6] | • Oral administration: **20 mg/kg/day** • Reduced liver steatosis, inflammation, fibrosis | • Activates AMPK pathway • Reduces oxidative stress [6] | | **Cardiometabolic Protection (Pre-Diabetes)** | *In vivo* (Diet-induced pre-diabetic rats) [7] | • Oral administration: **15 mg/kg** • Improved lipid profile, ↓ blood pressure, ↓ inflammation | • ↓ Lipid peroxidation • ↑ Antioxidant enzymes (SOD, Gpx) • ↓ Pro-inflammatory cytokines [7] |

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are outlines of key experimental methodologies from the cited literature.

Cell-Based Viability and Proliferation Assay (for Anticancer Activity) [1]

This protocol is used to determine **gossypetin**'s effect on oral cancer cell viability and clonogenic growth.

- **Cell Line:** Human OSCC Ca9-22 cells.
- **Treatment:** Cells treated with **gossypetin** (e.g., 0, 5, 10, 20 μM) for 24h or 48h.
- **Viability Measurement:** Use **Cell Counting Kit-8 (CCK-8)**. Add 10 μL CCK-8 solution to each well, incubate for 2h at 37°C, measure absorbance at 450nm.
- **Colony Formation (Soft Agar Assay):** Seed cells in 0.6% base agar/0.3% top agar layers containing **gossypetin**. Culture for 2 weeks at 37°C with 5% CO₂, then count colonies.

In Vivo Model for NASH (Non-Alcoholic Steatohepatitis) [6]

This model evaluates **gossypetin**'s efficacy in preventing the progression of fatty liver disease.

- **Animals:** Male C57BL/6 mice.
- **NASH Induction:** Feed mice a **Choline-Deficient High-Fat Diet (CDHFD)** for 3 months or a **Methionine-Choline Deficient (MCD) diet** for 4 weeks.
- **Treatment:** Administer **gossypetin** via oral gavage at **20 mg/kg/day** concurrently with the NASH-inducing diet.
- **Endpoint Analysis:** Assess liver pathology, steatosis, inflammatory markers, and fibrosis in tissue samples.

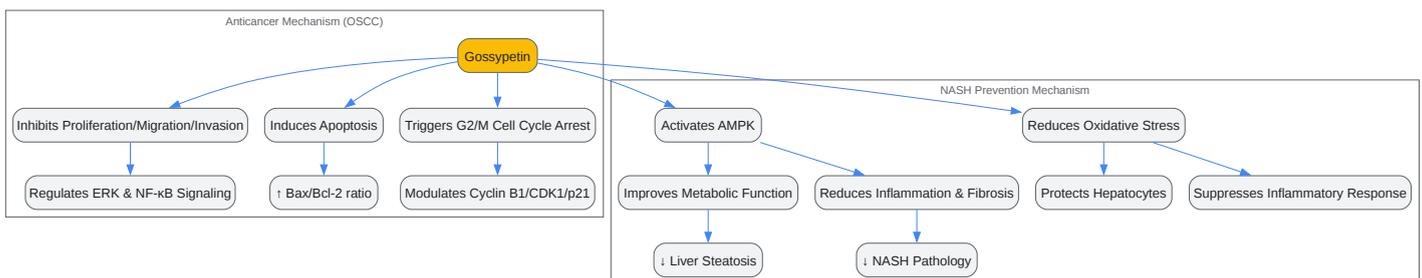
Antioxidant Activity Assessment (DPPH Assay) [2]

This standard *in vitro* method quantifies the free radical scavenging capacity of **gossypetin**.

- **Reagent Preparation:** Freshly prepare a 0.1 mM solution of **DPPH** in methanol, protected from light.
- **Reaction:** Mix 50 μL of **gossypetin** solution (various concentrations) with 150 μL of DPPH solution in a 96-well plate.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure absorbance at **517 nm** using a microplate reader.
- **Calculation:** Express results as **Trolox Equivalents (TEAC, mM/g)** or calculate IC_{50} values.

Mechanisms of Action: Signaling Pathways

Gossypetin exerts its effects by modulating key cellular signaling pathways. The following diagrams illustrate its proposed mechanisms in anticancer and NASH activities.



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Gossypetin's core mechanisms in cancer and NASH involve key pathway regulation.

Research Gaps and Future Directions

While current evidence is compelling, several research gaps remain:

- **Human Clinical Trials:** Most data is from *in vitro* and animal studies. Clinical trials are essential to confirm efficacy and safety in humans [3] [7].
- **Bioavailability and Metabolism:** Further investigation is needed into the absorption, distribution, metabolism, and excretion (ADME) of **gossypetin** and its various glycosylated forms (e.g., gossypin, hibifolin) [2] [4].
- **Synergistic Effects:** Studying **gossypetin's** interaction with other bioactive compounds in *Hibiscus sabdariffa* or standard therapeutics could unlock enhanced or novel therapeutic applications [4] [8].

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